Salicylcurcumin

Description

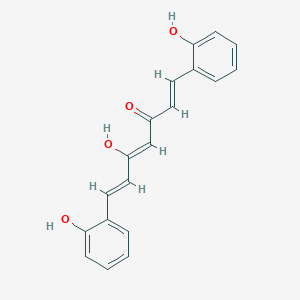

Structure

3D Structure

Properties

IUPAC Name |

(1E,4Z,6E)-5-hydroxy-1,7-bis(2-hydroxyphenyl)hepta-1,4,6-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-13,20,22-23H/b11-9+,12-10+,16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTJEXHNRBHKKK-QHVQDVIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=CC=C2O)/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Salicylcurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylcurcumin, an ester conjugate of salicylic acid and curcumin, is a promising derivative that potentially combines the anti-inflammatory properties of both parent molecules with improved bioavailability. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its synthesis via esterification, a thorough description of the analytical techniques used for its characterization, and a summary of its potential biological activities based on the known signaling pathways of its parent compound, curcumin. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of curcumin with salicylic acid. A common and effective method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]

Experimental Protocol: Esterification of Curcumin

This protocol is based on the method described for the synthesis of curcumin salicylic acid monoester[1].

Materials:

-

Curcumin

-

Salicylic Acid

-

Anhydrous Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Silica Gel for Column Chromatography

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolve curcumin in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add salicylic acid and a catalytic amount of DMAP to the solution.

-

In a separate container, dissolve the dehydrating agent (DCC or EDC·HCl) in anhydrous DCM.

-

Slowly add the dehydrating agent solution to the curcumin and salicylic acid mixture dropwise while stirring at room temperature.

-

Allow the reaction to proceed for a specified time (typically monitored by thin-layer chromatography, TLC) until the starting materials are consumed.

-

Once the reaction is complete, filter the mixture to remove the urea byproduct formed from the coupling agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound monoester.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain the purified this compound.

Caption: Synthesis workflow for this compound.

Characterization of this compound

A thorough characterization is essential to confirm the successful synthesis and purity of this compound. This involves a combination of spectroscopic and analytical techniques.

Experimental Protocols for Characterization

2.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule and confirm the formation of the ester bond.

-

Method: Acquire the FT-IR spectrum of the purified this compound using a KBr pellet or as a thin film on a salt plate. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of this compound.

-

Method: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. Two-dimensional NMR techniques like COSY and HMQC can be used for more detailed structural assignments.

2.1.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

-

Method: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

2.1.4. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound.

-

Method: Develop an appropriate HPLC method using a suitable stationary phase (e.g., C18 column) and mobile phase. The purity is determined by the peak area percentage of the product.

2.1.5. Thermal Analysis (DSC/TGA)

-

Objective: To determine the melting point and thermal stability of this compound.

-

Method: Use Differential Scanning Calorimetry (DSC) to determine the melting point and Thermogravimetric Analysis (TGA) to assess its decomposition temperature.

Caption: Characterization workflow for this compound.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound, based on the known spectral data of its parent compounds, curcumin and salicylic acid.

Table 1: Expected FT-IR Spectral Data of this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Phenolic) | 3500 - 3200 (broad) | From both curcumin and salicylic acid moieties. |

| C-H (Aromatic) | 3100 - 3000 | |

| C=O (Ester) | ~1735 | Key indicator of successful esterification. |

| C=O (Ketone, Curcumin) | ~1628 | May overlap with C=C stretching.[2][3] |

| C=C (Aromatic) | 1600 - 1450 | |

| C-O (Ester) | 1300 - 1000 |

Table 2: Expected ¹H NMR Spectral Data of this compound (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H (Salicyl) | 8.0 - 6.8 | m | |

| Aromatic-H (Curcumin) | 7.6 - 6.5 | m | |

| -CH= (Curcumin) | 7.6, 6.5 | d | |

| -CH₂- (Curcumin) | 5.9 | s | |

| -OCH₃ (Curcumin) | ~3.9 | s | |

| Phenolic -OH | Variable | br s | May not be observed depending on solvent and concentration. |

Table 3: Expected ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Ester) | 165 - 175 | |

| C=O (Ketone, Curcumin) | ~183 | |

| Aromatic/Olefinic C | 150 - 110 | |

| -OCH₃ (Curcumin) | ~56 | |

| -CH₂- (Curcumin) | ~101 |

Table 4: Physicochemical Properties of this compound

| Property | Expected Value | Method |

| Molecular Formula | C₂₈H₂₄O₈ | - |

| Molecular Weight | 488.49 g/mol | Mass Spectrometry |

| Melting Point | To be determined | DSC |

| Purity | >95% | HPLC |

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are a subject of ongoing research, it is hypothesized that it will exhibit anti-inflammatory, antioxidant, and anticancer properties, potentially with improved efficacy compared to curcumin due to enhanced stability and bioavailability. The biological effects of curcumin are mediated through its interaction with multiple signaling pathways.[4] It is plausible that this compound will modulate similar pathways.

Key signaling pathways potentially modulated by this compound, based on curcumin's known mechanisms, include:

-

NF-κB Signaling Pathway: Curcumin is a well-known inhibitor of NF-κB, a key regulator of inflammation.

-

MAPK Signaling Pathway: Curcumin can modulate the activity of various MAPKs, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[4]

-

JAK/STAT Signaling Pathway: Curcumin has been shown to affect the JAK/STAT pathway, which plays a crucial role in immune responses and cell growth.[1]

-

PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation and is often dysregulated in cancer. Curcumin can inhibit this pathway.[4]

Caption: Potential signaling pathways modulated by this compound.

References

- 1. CN102649750A - Curcumin salicylic acid monoester and synthesis method thereof and application curcumin salicylic acid monoester to anti-tumor and anti-inflammatory aspects - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Salicylcurcumin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Salicylcurcumin" is not extensively characterized in publicly available scientific literature. This guide synthesizes information on curcumin, salicylic acid, and their derivatives to present a plausible mechanism of action for a hypothetical or novel compound of this nature. The experimental protocols and quantitative data are based on studies of closely related compounds and should be adapted and validated for specific research purposes.

Introduction

This compound represents a novel hybrid molecule designed to synergistically combine the therapeutic properties of curcumin and salicylic acid. Curcumin, a polyphenol from Curcuma longa, is known for its broad anti-inflammatory, antioxidant, and anticancer activities. Salicylic acid, a well-established non-steroidal anti-inflammatory drug (NSAID), is recognized for its anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the putative mechanism of action of this compound, drawing from the known molecular targets and signaling pathways of its constituent moieties and available data on related derivatives.

Core Mechanism of Action: Dual Inhibition of Inflammatory Pathways

The primary mechanism of action of this compound is predicated on the dual engagement of inflammatory pathways by its curcumin and salicylate components. It is hypothesized that this compound exerts a more potent anti-inflammatory effect than either parent compound alone through a multi-pronged attack on key inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

A pivotal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Studies on curcumin-salicylate derivatives, such as compounds designated A11 and B13, have demonstrated that they block the phosphorylation of IκBα, the inhibitory subunit of NF-κB. This action prevents the degradation of IκBα and the subsequent translocation of the active p65 subunit into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.

Modulation of Cyclooxygenase (COX) and Mitogen-Activated Protein Kinase (MAPK) Pathways

The salicylic acid moiety of this compound is expected to contribute to the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Furthermore, curcumin is known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a role in inflammation and cellular stress responses. The synergistic action on these pathways likely contributes to the overall anti-inflammatory profile of this compound.

Anticancer Activity

This compound is also postulated to possess anticancer properties, leveraging the known anti-tumor effects of curcumin. A patent for a "Curcumin salicylic acid monoester" suggests enhanced efficacy against various cancer cell lines compared to curcumin alone.

Inhibition of Cancer Cell Proliferation

The proposed mechanism involves the inhibition of cancer cell proliferation through the modulation of multiple signaling pathways implicated in cancer progression, including PI3K/Akt and MAPK pathways.

Quantitative Data

While specific quantitative data for a compound named "this compound" is not available in the public domain, the following table summarizes representative data for curcumin and its derivatives in relevant assays. This data can serve as a benchmark for the evaluation of this compound.

| Compound/Derivative | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Curcumin | NF-κB Inhibition (Luciferase Assay) | RAW264.7 | 18 µM | |

| Curcumin | MTT Assay (Cytotoxicity) | Various Cancer Cell Lines | 1-100 µmol/L | |

| Curcumin-Salicylate (A11, B13) | Suppression of IL-1β, IL-6, TNF-α | TPA-induced mouse ear edema | Marked suppression | |

| Curcumin salicylic acid monoester | MTT Assay (Cytotoxicity) | Various Cancer Cell Lines | Not specified |

Experimental Protocols

The following are representative, detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These protocols are based on established methods for curcumin and its derivatives and should be optimized for the specific compound.

Synthesis of Curcumin-Salicylate Ester

This protocol is adapted from a patented method for the synthesis of a curcumin salicylic acid monoester.

Materials:

-

Curcumin

-

Salicylic acid

-

Anhydrous Dichloromethane (DCM)

-

N,N-4-dimethylaminopyridine (DMAP) (catalytic amount)

-

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Dissolve curcumin in anhydrous DCM.

-

Add salicylic acid and a catalytic amount of DMAP to the solution.

-

Slowly add a solution of DCC or EDC·HCl in DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the curcumin-salicylate ester.

In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This protocol is a standard method to assess the inhibition of NF-κB activity.

Materials:

-

RAW264.7 cells stably transfected with an NF-κB luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (or test compound)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the RAW264.7 NF-κB reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce NF-κB activation.

-

After incubation, measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Calculate the percentage of NF-κB inhibition relative to the LPS-stimulated control.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema Model

This is a common in vivo model to evaluate the topical anti-inflammatory activity of a compound.

Materials:

-

Male ICR mice (or other suitable strain)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA)

-

This compound (or test compound) in a suitable vehicle (e.g., acetone)

-

Micrometer caliper

-

Punch biopsy tool (e.g., 6 mm)

Procedure:

-

Topically apply a solution of this compound to one ear of each mouse. Apply the vehicle alone to the contralateral ear as a control.

-

After a short period (e.g., 30 minutes), topically apply a solution of TPA to both ears to induce inflammation.

-

After a set time (e.g., 4-6 hours), measure the thickness of both ears using a micrometer caliper.

-

Sacrifice the mice and collect ear punches of a standard size.

-

Weigh the ear punches to determine the extent of edema.

-

The ear tissue can be further processed for histological analysis or to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.

Conclusion

This compound holds promise as a potent therapeutic agent by virtue of its dual-action mechanism targeting key inflammatory and cancer-related signaling pathways. The synergistic combination of curcumin and salicylic acid is expected to provide enhanced efficacy compared to the individual components. Further research, including detailed in vitro and in vivo studies with specific quantitative endpoints, is necessary to fully elucidate the therapeutic potential of this novel compound. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for such investigations.

In Vitro Stability and Solubility of Salicylcurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylcurcumin, a synthetic derivative of curcumin, holds promise for various therapeutic applications. However, like its parent compound, its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility and stability in physiological environments. This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability and solubility of this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines robust experimental protocols and expected data frameworks based on extensive research on curcumin and its analogues. This guide is intended to equip researchers with the necessary tools to generate critical data for the preclinical development of this compound.

Introduction

Curcumin, the active polyphenol in turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. Despite its therapeutic potential, curcumin's clinical utility is hampered by its poor aqueous solubility and rapid degradation under physiological pH conditions. To overcome these limitations, numerous derivatives have been synthesized, including this compound. The addition of a salicylic acid moiety is hypothesized to modulate the physicochemical properties of the curcumin backbone, potentially enhancing its stability and solubility.

This guide details the essential in vitro assays required to characterize the stability and solubility profile of this compound, providing a foundation for its further development as a therapeutic agent.

Solubility Assessment

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. The following section outlines protocols for determining the solubility of this compound in various relevant media.

Quantitative Solubility Data

The following table summarizes the expected format for presenting solubility data for this compound. The values provided are illustrative placeholders based on typical findings for poorly soluble curcuminoids.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) |

| Deionized Water | 7.0 | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Insert Experimental Value] | [Insert Experimental Value] |

| Simulated Gastric Fluid (SGF, without pepsin) | 1.2 | 37 | [Insert Experimental Value] | [Insert Experimental Value] |

| Simulated Intestinal Fluid (SIF, without pancreatin) | 6.8 | 37 | [Insert Experimental Value] | [Insert Experimental Value] |

| 0.1 M HCl | 1.0 | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

| 0.1 M NaOH | 13.0 | 25 | [Insert Experimental Value] | [Insert Experimental Value] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol describes the widely accepted shake-flask method for determining equilibrium solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous media (e.g., PBS, SGF, SIF). The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

-

Sample Processing: After incubation, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

In Vitro Stability Assessment

The chemical stability of this compound in physiological conditions is paramount for maintaining its therapeutic activity. This section details the protocols for evaluating its stability over time in different buffers.

Quantitative Stability Data

The following table illustrates how to present the stability data for this compound, showing the percentage of the compound remaining over time. The data are illustrative.

| Medium | pH | Temperature (°C) | Time (hours) | % Remaining | Half-life (t½, hours) |

| PBS | 7.4 | 37 | 0 | 100 | [Calculate] |

| 1 | [Value] | ||||

| 2 | [Value] | ||||

| 4 | [Value] | ||||

| 8 | [Value] | ||||

| 24 | [Value] | ||||

| SGF | 1.2 | 37 | 0 | 100 | [Calculate] |

| 1 | [Value] | ||||

| 2 | [Value] | ||||

| 4 | [Value] | ||||

| SIF | 6.8 | 37 | 0 | 100 | [Calculate] |

| 1 | [Value] | ||||

| 2 | [Value] | ||||

| 4 | [Value] |

Experimental Protocol: In Vitro Stability Assay

This protocol outlines the procedure for assessing the degradation kinetics of this compound in various aqueous media.

Workflow for In Vitro Stability Assay

Caption: Workflow for assessing the in vitro chemical stability of this compound.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

-

Incubation: Pre-warm the desired aqueous stability media (e.g., PBS pH 7.4) to 37°C. Initiate the experiment by spiking a small volume of the stock solution into the pre-warmed media to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to minimize its effect on stability.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

-

Quenching: Immediately quench the degradation reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) to precipitate proteins (if present) and stop further degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Analytical Methodology: Stability-Indicating HPLC-UV Method

A robust and validated analytical method is crucial for accurately quantifying this compound in solubility and stability samples.

Typical HPLC Parameters

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound (likely in the range of 400-430 nm, similar to curcumin).

-

Column Temperature: 30-40°C

-

Injection Volume: 10-20 µL

Method Validation

The analytical method should be validated according to ICH guidelines, including assessment of:

-

Specificity: The ability to resolve this compound from its degradation products and matrix components.

-

Linearity: The linear relationship between detector response and concentration over a defined range.

-

Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

Potential Degradation Pathways

Based on the known degradation of curcumin, this compound is likely to undergo hydrolytic degradation, particularly at neutral to alkaline pH.

Hypothesized Degradation Pathway

The Discovery and Development of Salicylcurcumin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, a polyphenol derived from Curcuma longa, has garnered significant interest for its therapeutic potential, though its clinical application is hampered by poor bioavailability and rapid metabolism. To address these limitations, researchers have explored the synthesis of curcumin derivatives, with a particular focus on conjugates with salicylic acid, leading to the development of a class of compounds broadly termed "Salicylcurcumin." This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound derivatives, with a focus on their anti-inflammatory and anti-cancer properties. Detailed experimental protocols, quantitative data on biological activity, and visualization of key signaling pathways are presented to serve as a resource for researchers in the field of drug discovery and development.

Introduction: The Rationale for this compound

The therapeutic promise of curcumin is well-documented, with numerous studies highlighting its anti-inflammatory, antioxidant, and anti-cancer activities. However, the clinical translation of native curcumin has been challenging due to its low aqueous solubility, poor absorption, and rapid systemic elimination. These pharmacokinetic limitations necessitate the development of strategies to enhance its stability and bioavailability.

One promising approach has been the structural modification of curcumin to create derivatives and conjugates. The conjugation of curcumin with salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), is a strategic approach to potentially:

-

Enhance Bioavailability: Modify the physicochemical properties of curcumin to improve its absorption and systemic exposure.

-

Synergistic Therapeutic Effects: Combine the anti-inflammatory and anti-cancer properties of both curcumin and salicylic acid.

-

Target Specific Pathways: Modulate key signaling pathways implicated in inflammation and carcinogenesis with greater potency and specificity.

This guide focuses on the synthesis and preclinical evaluation of these this compound derivatives, providing a technical foundation for further research and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the esterification of one or both of the phenolic hydroxyl groups of curcumin with salicylic acid or its activated forms.

Synthesis of Curcumin Salicylic Acid Monoester

A common method for the synthesis of a monoester involves the reaction of curcumin with salicylic acid in the presence of a coupling agent and a catalyst.[1]

Experimental Protocol:

-

Dissolution: Dissolve curcumin in anhydrous dichloromethane.

-

Addition of Reagents: Add salicylic acid and a catalytic amount of N,N-4-dimethylaminopyridine (DMAP).

-

Esterification: Slowly add a solution of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), dissolved in dichloromethane.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Purification: Upon completion, the product is purified by column chromatography.[1]

Synthesis of Aspirin-Curcumin Mimic Conjugates

Another approach involves the synthesis of conjugates that mimic the structure of both aspirin and curcumin. This can be achieved by reacting a curcumin mimic, such as a 3,5-bis(arylidene)-4-piperidone, with an activated form of acetylsalicylic acid.[2]

Experimental Protocol:

-

Preparation of Acid Chloride: Prepare the acid chloride of acetylsalicylic acid.

-

Conjugation: React the 3E,5E-bis(arylidene)-4-piperidone with the appropriate acid chloride of acetylsalicylate in the presence of triethylamine.[2]

-

Purification: The resulting piperidone-salicylate conjugates are then purified.

Preclinical Evaluation: Anti-Cancer and Anti-Inflammatory Activity

This compound derivatives have been evaluated for their potential as anti-cancer and anti-inflammatory agents in various preclinical models.

In Vitro Anti-Cancer Activity

The cytotoxic effects of this compound derivatives have been assessed against a range of cancer cell lines using cell viability assays.

Table 1: In Vitro Anti-Cancer Activity of this compound Derivatives (IC50 values)

| Derivative/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin Salicyloyl Monoester | Various Tumor Cells | Effective concentrations: 1, 5, 10, 25, 50, 75, 100 µmol/L | [1] |

| Aspirin-Curcumin Mimic (5o) | HCT116 (Colon) | 0.750 | [2] |

| Aspirin-Curcumin Mimic (5c) | HCT116 (Colon) | 0.986 | [2] |

| Aspirin-Curcumin Mimic (5h) | HCT116 (Colon) | 1.153 | [2] |

| Aspirin-Curcumin Mimic (5l) | HCT116 (Colon) | 1.486 | [2] |

| Aspirin-Curcumin Mimic (5n) | HCT116 (Colon) | 1.321 | [2] |

Experimental Protocol: MTT Cell Viability Assay [3][4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 4 x 10^4 cells/ml for adherent cells) and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol: Anti-Inflammatory Cytokine Assay (ELISA) [6][7]

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivative for a defined period (e.g., 2 hours).

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.[6]

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Determine the inhibitory effect of the derivative on cytokine production compared to the LPS-stimulated control.

Mechanism of Action: Modulation of Signaling Pathways

The biological activities of this compound derivatives are attributed to their ability to modulate key intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The primary targets, similar to curcumin, appear to be the NF-κB and STAT3 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Curcumin is a known inhibitor of NF-κB activation.[8] this compound derivatives are also being investigated for their ability to modulate this pathway.[9]

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins [8]

-

Cell Lysis: Treat cancer cells with the this compound derivative and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for key NF-κB pathway proteins (e.g., phospho-IκBα, p65) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the changes in protein expression or phosphorylation to assess the effect of the derivative on the NF-κB pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often aberrantly activated in cancer, promoting tumor growth, survival, and metastasis. Curcumin and its analogues have been shown to inhibit STAT3 signaling.[10][11][12][13]

Experimental Protocol: Analysis of STAT3 Activation

The effect of this compound derivatives on STAT3 activation can be assessed by examining the phosphorylation of STAT3 at Tyr705 using Western blotting, as described for the NF-κB pathway, but using an antibody specific for phospho-STAT3 (Tyr705).

Visualizing the Landscape: Pathways and Processes

Drug Discovery and Development Workflow

The development of this compound derivatives follows a typical drug discovery and development pipeline.

The NF-κB Signaling Pathway and Inhibition by this compound

This diagram illustrates the canonical NF-κB signaling pathway and the potential points of inhibition by this compound derivatives.

The STAT3 Signaling Pathway and Inhibition by this compound

This diagram shows the activation of the STAT3 signaling pathway and its inhibition by this compound derivatives.

Conclusion and Future Directions

The development of this compound derivatives represents a promising strategy to overcome the limitations of native curcumin and enhance its therapeutic potential. Preclinical studies have demonstrated that these conjugates exhibit significant anti-cancer and anti-inflammatory activities, often superior to curcumin itself. The modulation of key signaling pathways such as NF-κB and STAT3 appears to be a central mechanism underlying their efficacy.

Future research should focus on:

-

Comprehensive Preclinical Evaluation: Conducting in-depth in vivo studies to assess the pharmacokinetics, efficacy, and safety of lead this compound derivatives in relevant animal models.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to identify biomarkers for patient selection.

-

Formulation Development: Optimizing drug delivery systems to further enhance the bioavailability and targeted delivery of this compound derivatives.

This technical guide provides a foundational understanding of the discovery and development of this compound derivatives, offering valuable insights and protocols for researchers dedicated to advancing novel therapeutics for cancer and inflammatory diseases.

References

- 1. CN102649750A - Curcumin salicylic acid monoester and synthesis method thereof and application curcumin salicylic acid monoester to anti-tumor and anti-inflammatory aspects - Google Patents [patents.google.com]

- 2. Synthesis of aspirin-curcumin mimic conjugates of potential antitumor and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Antioxidant and Anti-Inflammatory Effects of Self-Nano and Microemulsifying Drug Delivery Systems Containing Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of curcumin on breast cancer cell viability, apoptosis, and the NF-kB Signaling Pathway | MedScien [lseee.net]

- 9. Synthesis of Curcumin Derivatives and Analysis of Their Antitumor Effects in Triple Negative Breast Cancer (TNBC) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Curcumin suppresses constitutive activation of STAT-3 by up-regulating protein inhibitor of activated STAT-3 (PIAS-3) in ovarian and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Curcumin Inhibits STAT3 Signaling in the Colon of Dextran Sulfate Sodium-treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

Salicylcurcumin: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylcurcumin, a hybrid molecule combining the structural features of salicylic acid and curcumin, represents a promising scaffold for the development of novel therapeutic agents. This technical guide consolidates the current understanding of its potential therapeutic targets, drawing from research on curcumin derivatives that incorporate non-steroidal anti-inflammatory drugs (NSAIDs). The primary focus of these derivatives lies in the modulation of inflammatory pathways, a key driver in a multitude of pathological conditions including cancer, neurodegenerative diseases, and chronic inflammatory disorders.

Core Therapeutic Target: The NF-κB Signaling Pathway

The central mechanism of action for this compound derivatives appears to be the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In pathological states, constitutive activation of the NF-κB pathway is common.

This compound derivatives have been shown to exert their anti-inflammatory effects by intervening at key steps in this pathway. Specifically, they have been observed to block the phosphorylation of IκBα (inhibitor of kappa B alpha). This inhibitory protein normally sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By preventing IκBα phosphorylation, this compound derivatives effectively suppress the activation of the p65 subunit of NF-κB and IκBα itself, thereby downregulating the expression of pro-inflammatory cytokines.

Data Presentation: Therapeutic Targets of this compound Derivatives

Due to the nascent stage of research specifically on this compound, quantitative data such as IC50 values are not yet widely published. The following table summarizes the known molecular targets and the observed qualitative effects of curcumin-salicylic acid derivatives.

| Target Molecule/Pathway | Observed Effect | Downstream Consequences | Therapeutic Potential |

| IκBα Phosphorylation | Inhibition | Prevents IκBα degradation, leading to cytoplasmic retention of NF-κB. | Anti-inflammatory, Anti-cancer |

| NF-κB (p65 subunit) | Suppression of Activation | Decreased nuclear translocation and transcriptional activity. | Anti-inflammatory, Anti-cancer |

| Interleukin-1β (IL-1β) | Suppression of Expression | Reduction of a key pro-inflammatory cytokine. | Anti-inflammatory |

| Interleukin-6 (IL-6) | Suppression of Expression | Attenuation of systemic and local inflammation. | Anti-inflammatory, Anti-cancer |

| Tumor Necrosis Factor-α (TNF-α) | Suppression of Expression | Mitigation of a central mediator of inflammation. | Anti-inflammatory |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties.

In Vivo Anti-Inflammatory Activity: TPA-Induced Mouse Ear Edema Model

This model is a standard for assessing the topical anti-inflammatory efficacy of novel compounds.

-

Objective: To evaluate the ability of a test compound to reduce inflammation in a mouse model.

-

Materials:

-

Male CD1 mice (22-25 g body weight).

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution in ethanol (e.g., 2.5 µg per ear).

-

Test compound (e.g., this compound derivative) dissolved in a suitable vehicle (e.g., acetone or ethanol).

-

Positive control: Indomethacin (e.g., 1 mg/ear).

-

Negative control: Vehicle only.

-

Microtome and biopsy punch.

-

Analytical balance.

-

-

Procedure:

-

Acclimatize mice to laboratory conditions for at least one week.

-

Divide mice into treatment groups (negative control, positive control, and test compound groups).

-

Topically apply the test compound or control to the inner and outer surfaces of the right ear of each mouse.

-

After a predetermined time (e.g., 30 minutes), induce inflammation by topically applying TPA solution to the same ear. The left ear remains untreated as an internal control.

-

After a specified duration of inflammation (e.g., 4-6 hours), euthanize the mice.

-

Using a biopsy punch, collect a standard-sized section from both the treated (right) and untreated (left) ears.

-

Weigh the ear sections immediately.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The percentage inhibition of edema for each group is calculated relative to the negative control group.

-

In Vitro Anti-Inflammatory Activity: Cytokine Expression in LPS-Stimulated Macrophages

This assay determines a compound's ability to suppress the production of pro-inflammatory cytokines in cultured immune cells.

-

Objective: To quantify the inhibition of pro-inflammatory cytokine production by a test compound in response to an inflammatory stimulus.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (e.g., this compound derivative) dissolved in DMSO and diluted in culture medium.

-

Phosphate-buffered saline (PBS).

-

RNA extraction kit.

-

Reverse transcription kit.

-

Quantitative real-time PCR (qPCR) reagents and instrument.

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

-

-

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a suitable density (e.g., 4 x 10^5 cells/mL) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for protein analysis, shorter for gene expression). Include a vehicle control and an LPS-only control.

-

For Gene Expression Analysis (qPCR):

-

After the desired stimulation time, lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers specific for the target cytokine genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

For Protein Secretion Analysis (ELISA):

-

Collect the cell culture supernatants.

-

Perform ELISA for the target cytokines according to the manufacturer's instructions.

-

Determine the concentration of each cytokine in the supernatants.

-

-

Mandatory Visualizations

Signaling Pathway of this compound Derivative Action

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

Caption: Workflow for TPA-induced mouse ear edema anti-inflammatory assay.

Preliminary Safety and Antioxidant Profile of Salicylcurcumin

Disclaimers: This document summarizes the currently available scientific literature regarding the safety and antioxidant properties of Salicylcurcumin. A comprehensive preliminary toxicity profile, including key metrics like LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), is not available in the public domain based on the conducted literature search. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic analog of curcumin, a natural polyphenol found in turmeric. It has been investigated for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. While comprehensive toxicological studies are limited, several in vivo and in vitro studies have provided initial insights into its safety profile and mechanism of action. This document collates the available data on the safety and antioxidant activity of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: In Vivo Study Parameters and Effects of this compound

| Species | Dosage | Duration | Key Findings | Reference |

| Male Wistar Rats | 80 mg/kg body weight (Intra-gastric) | Not specified | In a model of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis, this compound significantly reduced the number and size of tumors, lowered lipid peroxidation, and enhanced the activities of antioxidant enzymes (GPx, GST, SOD, CAT) in the liver.[1][2] | [1][2] |

| Mice | Up to 100 mg/kg body weight (Intra-peritoneal, twice daily) | 1 month | Found to be non-toxic with no observed weight loss.[1] | [1] |

| Anabas testudineus (Fish) | 0.5% supplemented in basal feed | 60 days | Reduced liver TBARS content by 60%, stimulated superoxide dismutase (SOD) activity, while catalase (CAT) and glutathione peroxidase (GPx) were inhibited. Reduced glutathione (GSH) was also noted.[3][4] | [3][4] |

Table 2: Effects of this compound on Biochemical Markers in Anabas testudineus

| Biomarker | Effect | Organ | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) | 80% reduction (in vitro, higher concentration) | Liver | [3][4] |

| Thiobarbituric Acid Reactive Substances (TBARS) | 68% reduction (in vitro, higher concentration) | Brain | [3][4] |

| Thiobarbituric Acid Reactive Substances (TBARS) | 60% reduction (in vivo) | Liver | [3][4] |

| Superoxide Dismutase (SOD) | Stimulated | Liver | [3][4] |

| Catalase (CAT) | Inhibited | Liver | [3][4] |

| Glutathione Peroxidase (GPx) | Inhibited | Liver | [3][4] |

| Glutathione (GSH) | Reduced | Liver | [3][4] |

| Glutathione Reductase (GR) | Unchanged | Liver | [3][4] |

Experimental Protocols

Detailed methodologies for the key cited experiments are provided below.

In Vivo Antioxidant Activity in a Rat Model of Colon Carcinogenesis

-

Animal Model: Male Wistar rats.

-

Inducing Agent: 1,2-dimethylhydrazine (DMH) was used to induce colon carcinogenesis.

-

Treatment: this compound was administered via intra-gastric intubation at a dose of 80 mg/kg body weight.

-

Parameters Measured:

-

Tumor incidence and size in the colon.

-

Hepatic lipid peroxidation levels.

-

Activities of antioxidant enzymes in the liver: Glutathione Peroxidase (GPx), Glutathione S-Transferase (GST), Superoxide Dismutase (SOD), and Catalase (CAT).

-

-

Objective: To evaluate the protective effect of this compound on DMH-induced colon carcinogenesis by assessing its impact on tumor development and antioxidant status.[1][2]

In Vivo Safety and Antioxidant Study in Fish

-

Animal Model: Freshwater teleost fish, Anabas testudineus.

-

Treatment: this compound was supplemented in the basal feed at a concentration of 0.5%.

-

Duration: 60 days.

-

Parameters Measured:

-

Thiobarbituric Acid Reactive Substances (TBARS) content in the liver as a marker of lipid peroxidation.

-

Activity of antioxidant enzymes in the liver: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

-

Levels of reduced Glutathione (GSH) and the activity of Glutathione Reductase (GR) in the liver.

-

-

Objective: To assess the effect of dietary supplementation of this compound on lipid peroxidation and the antioxidant enzyme system in fish.[3][4]

In Vitro Lipid Peroxidation Inhibition Assay

-

Model: Homogenates of liver and brain tissue from the fish Anabas testudineus.

-

Treatment: this compound was tested at three different concentrations (10-2 M, 10-3 M, and 10-4 M).

-

Parameter Measured: Inhibition of the formation of lipid peroxidation products, specifically Thiobarbituric Acid Reactive Substances (TBARS).

-

Objective: To determine the direct inhibitory effect of this compound on lipid peroxidation in vitro.[5]

Visualizations

Proposed Antioxidant Mechanism of this compound

The following diagram illustrates the proposed mechanism by which this compound is thought to exert its antioxidant effects, primarily through the modulation of cellular antioxidant enzymes and the reduction of lipid peroxidation. This is a simplified representation based on the available literature for curcumin and its analogs.

References

- 1. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 2. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential Role of Curcumin in Modulating the Master Antioxidant Pathway in Diabetic Hypoxia-Induced Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of Salicylcurcumin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylcurcumin, a synthetic derivative of curcumin, has garnered significant interest within the drug discovery landscape due to its potential for enhanced therapeutic properties. Computational modeling plays a pivotal role in elucidating the molecular interactions of this compound and guiding the development of novel therapeutics. This technical guide provides an in-depth overview of the computational methodologies employed to investigate the interactions of this compound and its parent compound, curcumin, with various biological targets. It details experimental protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, presents quantitative data from pertinent studies, and visualizes the key signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational analysis of curcuminoids.

Introduction

Curcumin, a natural polyphenol extracted from the rhizome of Curcuma longa, has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is often limited by poor bioavailability and rapid metabolism. To address these limitations, synthetic derivatives such as this compound have been developed. Computational modeling offers a powerful and cost-effective approach to predict and analyze the molecular interactions of these compounds, thereby accelerating the drug discovery process. This guide focuses on the application of computational techniques to understand the binding mechanisms and biological effects of this compound and related curcuminoids.

Molecular Docking of Curcuminoids

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding binding affinity and interaction patterns.

Quantitative Docking Data

The following tables summarize the molecular docking scores and binding affinities of curcumin and its derivatives against various protein targets implicated in cancer and other diseases.

Table 1: Molecular Docking Scores of Curcumin and Derivatives against Various Protein Targets

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Software Used | Reference |

| Curcumin | Dihydrofolate Reductase (DHFR) | -9.2 | AutoDock | [1] |

| Methotrexate (Control) | Dihydrofolate Reductase (DHFR) | -8.7 | AutoDock | [1] |

| Bisdemethoxycurcumin (BDC) | Matrix Metalloproteinase (MMPs) | -11.46 | AutoDock 3.0 | [2][3] |

| Tetrahydrocurcumin (THC) | Matrix Metalloproteinase (MMPs) | -9.87 | AutoDock 3.0 | [2][3] |

| Curcumin | Cyclin-Dependent Kinase 2 (CDK2) | -7.80 | Not Specified | [4] |

| Kurkumod 23 | Cyclin-Dependent Kinase 2 (CDK2) | -9.15 | Not Specified | [4] |

| Kurkumod 24 | Cyclin-Dependent Kinase 2 (CDK2) | -9.36 | Not Specified | [4] |

| Curcumin | Main Protease (COVID-19) | -88.81 | PLANTS | [5] |

| Bisdemethoxycurcumin | Main Protease (COVID-19) | -87.37 | PLANTS | [5] |

| Curcumin | Epidermal Growth Factor Receptor (EGFR) | > -10 | Not Specified | [6] |

| N-(3-nitrophenylpyrazole) derivative | Epidermal Growth Factor Receptor (EGFR) | < -10 | Not Specified | [6] |

| Curcumin | Nuclear Factor κB (NF-κB) | > -10 | Not Specified | [6] |

| N-(3-nitrophenylpyrazole) derivative | Nuclear Factor κB (NF-κB) | < -10 | Not Specified | [6] |

| Curcumin | Peroxisome proliferator-activated receptor gamma (PPARγ) | -60.2 ± 0.4 | Not Specified | [7] |

| Curcumin | Fatty Acid Synthase (FAS) | -37.9 ± 0.3 | Not Specified | [7] |

| Curcumin Derivative 1A8 | Cyclooxygenase-2 (COX2) | -64.9 ± 0.2 | Not Specified | [7] |

| Curcumin | α-glucosidase | More negative than Acarbose | Maestro and DIA-DB | [8] |

| Curcumin-Modified Conjugate 2 (CMC2) | Dual-specificity tyrosine-regulated kinase 2 (DYRK2) | -29.24 | FlexX4 | [9] |

| Curcumin | Dual-specificity tyrosine-regulated kinase 2 (DYRK2) | -24.00 | FlexX4 | [9] |

Table 2: Binding Affinities and Inhibitory Concentrations of Curcumin Derivatives

| Compound/Derivative | Target/Cell Line | Binding Affinity (Ki/EC50/IC50) | Assay Type | Reference |

| Curcumin | Protein Kinase C (PKC) C1B | 4-11 µM (EC50) | Fluorescence Quenching | [10] |

| Curcumin Derivative (C16 long chain) | Protein Kinase C (PKC) C1B | 4-11 µM (EC50) | Fluorescence Quenching | [10] |

| Curcumin-Modified Conjugate 1 (CMC1) | MCF-7 (Breast Cancer) | 2.7 ± 0.5 μM (IC50) | Cell Viability | [11] |

| Curcumin-Modified Conjugate 1 (CMC1) | MDA-MB-231 (Breast Cancer) | 1.5 ± 0.1 μM (IC50) | Cell Viability | [11] |

| Curcumin | MCF-7 (Breast Cancer) | 21.5 ± 4.7 μM (IC50) | Cell Viability | [11] |

| Curcumin | MDA-MB-231 (Breast Cancer) | 25.6 ± 4.8 μM (IC50) | Cell Viability | [11] |

| Curcumin Derivative 1 | MCF-7 (Breast Cancer) | 13.1 ± 1.6 μM (IC50) | Cell Viability | [11] |

| Curcumin Derivative 1 | MCF-7R (Resistant) | 12.0 ± 2.0 μM (IC50) | Cell Viability | [11] |

| AS-KTC006 (Bisdemethylcurcumin) | SKBR3 (HER2+) | Lower than MCF-7 | MTT Assay | [12] |

| AS-KTC021 (Isoxazole derivative) | SKBR3 (HER2+) | Lower than MCF-7 | MTT Assay | [12] |

Table 3: Key Interacting Residues of Curcumin and Derivatives with Protein Targets

| Compound/Derivative | Target Protein | Key Interacting Residues | Interaction Type | Reference |

| Curcumin | Dihydrofolate Reductase (DHFR) | Ile7, Glu30, Phe34, Arg70 | Hydrogen bonding, pi-pi | [1] |

| Bisdemethoxycurcumin (BDC) | Matrix Metalloproteinase (MMPs) | Pro421, Arg424 | Hydrogen bonding | [2][3] |

| Kurkumod 23 & 24 | Cyclin-Dependent Kinase 2 (CDK2) | Lys33, Glu81, Leu83 | Hydrogen bonding | [4] |

| Curcumin-Modified Conjugates (CMCs) | Dual-specificity tyrosine-regulated kinase 2 (DYRK2) | Leu231, Asp295 | Hydrogen bonding | [9] |

| De-O-Acetylated Curcumin Di-Galactose | PERK13 | Not specified | Electrostatic, H-bond, Hydrophilic | [13] |

| Curcumin Analog 37e | Glycogen synthase kinase-3 beta (GSK-3β) | Not specified | Not specified | [11] |

Experimental Protocol: Molecular Docking using AutoDock

This protocol provides a generalized workflow for performing molecular docking using the AutoDock suite.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.

-

Add polar hydrogens to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared protein in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of the ligand (e.g., this compound) from a database like PubChem or sketch it using a molecular editor.

-

Optimize the ligand's geometry using a suitable force field.

-

Assign Gasteiger charges to the ligand atoms.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Generate the grid parameter file (.gpf) using AutoGrid. This file specifies the grid dimensions, center, and atom types for which affinity maps will be calculated.

-

Run AutoGrid to generate the affinity maps for each atom type in the ligand.

-

-

Docking Simulation:

-

Prepare a docking parameter file (.dpf) that specifies the prepared protein and ligand files, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).

-

Run AutoDock to perform the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the grid box and score them based on the calculated binding energy.

-

-

Analysis of Results:

-

Analyze the docking results, which are typically presented as a series of docked poses with their corresponding binding energies and inhibitory constants (Ki).

-

Visualize the best-ranked docked pose in a molecular visualization software to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

ADMET Prediction

ADMET prediction is a computational process that models the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. It is a crucial step in early-stage drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

Predicted ADMET Properties of Curcumin Derivatives

The following table presents a summary of predicted ADMET properties for a series of Curcumin-Modified Conjugates (CMCs).[9]

Table 4: Predicted ADMET Properties of Curcumin-Modified Conjugates (CMCs)

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Polar Surface Area (Ų) | Water Solubility | Blood-Brain Barrier Penetration | Reference |

| CMC1 | 588.99 | 4.872 | 0 | 8 | 121.8 | Low | + | [9] |

| CMC2 | 646.09 | 5.65 | 1 | 9 | 130.8 | Low | + | [9] |

| CMC3 | 662.12 | 5.89 | 1 | 9 | 130.8 | Low | + | [9] |

| CMC4 | 724.18 | 4.872 | 1 | 10 | 148.9 | Low | - | [9] |

| CMC5 | 731.14 | 7.314 | 1 | 9 | 130.8 | Med | - | [9] |

| CMC6 | 662.12 | 5.65 | 1 | 9 | 130.8 | Med | + | [9] |

Note: '+' indicates predicted penetration, '-' indicates predicted non-penetration.

Experimental Protocol: ADMET Prediction using an Online Web Server

This protocol outlines a general workflow for predicting ADMET properties using a freely available online tool.

-

Select a Web Server: Choose a reliable and validated web server for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab 2.0).

-

Prepare the Input:

-

Obtain the chemical structure of the compound of interest (e.g., this compound) in a compatible format, typically as a SMILES string or by drawing the structure directly on the web server's interface.

-

-

Submit the Job:

-

Paste the SMILES string or draw the structure in the designated input field on the web server.

-

Initiate the prediction calculation.

-

-

Analyze the Output:

-

The web server will provide a comprehensive report of the predicted ADMET properties. This typically includes:

-

Physicochemical Properties: Molecular Weight, LogP, Polar Surface Area, etc.

-

Absorption: Caco-2 permeability, Human Intestinal Absorption.

-

Distribution: Volume of distribution (VDss), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total Clearance.

-

Toxicity: AMES toxicity, hERG inhibition, etc.

-

-

-

Interpret the Results:

-

Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential as a drug candidate.

-

Signaling Pathways Modulated by Curcuminoids

Curcumin and its derivatives exert their biological effects by modulating multiple signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Curcumin has been shown to inhibit this pathway.

Caption: this compound inhibits the PI3K/Akt pathway, a key regulator of cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Curcumin can modulate the activity of different MAPK cascades.

Caption: this compound modulates the MAPK signaling pathway, affecting cell fate.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Curcumin is a well-known inhibitor of this pathway.

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

p53 Signaling Pathway

The p53 pathway is a crucial tumor suppressor pathway that regulates the cell cycle and apoptosis in response to cellular stress. Curcumin can modulate p53 activity.

Caption: this compound can activate the p53 tumor suppressor pathway.

Conclusion

Computational modeling provides indispensable tools for the rational design and development of this compound-based therapeutics. Molecular docking simulations offer detailed insights into the binding modes and affinities of these compounds with their biological targets, while ADMET prediction helps in the early assessment of their drug-like properties. The visualization of key signaling pathways modulated by curcuminoids further elucidates their mechanisms of action. The integration of these computational approaches can significantly streamline the drug discovery pipeline, leading to the identification of more potent and safer drug candidates. This guide serves as a foundational resource for researchers applying these powerful computational methods to the study of this compound and other curcumin derivatives.

References

- 1. A comparative molecular docking study of curcumin and methotrexate to dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. turkjps.org [turkjps.org]

- 5. media.neliti.com [media.neliti.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Design, Synthesis, and Molecular Docking Studies of Curcumin Hybrid Conjugates as Potential Therapeutics for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of Curcumin and its Long Chain Derivatives to the Activator Binding Domain of Novel Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational analyses of curcuminoid analogs against kinase domain of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

A Technical Guide to the Chemical Properties of Salicylcurcumin and Curcumin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin, a polyphenol extracted from Curcuma longa, has garnered significant scientific interest for its therapeutic potential. However, its clinical application is often hindered by poor bioavailability and chemical instability. To address these limitations, numerous derivatives have been synthesized. This technical guide provides an in-depth comparison of the chemical properties of curcumin and a synthetic analogue, salicylcurcumin (also known as Salicylcurcuminoid). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Curcumin is a diarylheptanoid with a chemical structure of (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione. Its promising biological activities are often offset by its low aqueous solubility and rapid metabolism. This compound (CAS 1236545-54-2) is a synthetic analogue of curcumin. It is characterized by the absence of methoxy groups on the phenyl rings and the placement of hydroxyl groups in the ortho position, akin to salicylates. This structural modification is intended to alter its physicochemical and biological properties. This guide aims to provide a detailed comparative analysis of the chemical properties of these two compounds.

Comparative Chemical Properties

A comprehensive understanding of the chemical properties of curcumin and its analogues is crucial for the development of effective therapeutic agents. The following tables summarize the key quantitative data for curcumin. Direct comparative data for this compound is not extensively available in published literature; therefore, where data is absent, it is noted.

Table 1: General Chemical Properties

| Property | Curcumin | This compound |

| CAS Number | 458-37-7[1] | 1236545-54-2[2] |

| Molecular Formula | C₂₁H₂₀O₆[3] | C₁₉H₁₆O₄[2] |

| Molecular Weight | 368.38 g/mol [3] | 308.33 g/mol [2] |

| Appearance | Orange-yellow crystalline powder[3] | Solid[2] |

| Melting Point | 179-183 °C[3][4][5][6] | Data not available |

Table 2: Solubility Data

| Solvent | Solubility of Curcumin | Solubility of this compound |

| Water (pH 5.0) | ~11 ng/mL | Data not available |

| Water (general) | Practically insoluble[7] | Data not available |

| Ethanol | ~10 mg/mL[1] | Data not available |

| Methanol | Soluble | Data not available |

| Acetone | ≥ 20 mg/mL[8] | Data not available |

| DMSO | ≥ 25 mg/mL[1] | Data not available |

| Dimethylformamide | Soluble | Data not available |

| 0.1 M NaOH | ~3 mg/mL[8] | Data not available |

Table 3: Acidity Constants (pKa)

| pKa Value | Curcumin | This compound |

| pKa₁ (Enolic proton) | 7.7 - 8.5[9] | Data not available |

| pKa₂ (Phenolic hydroxyl) | 8.5 - 10.4[9] | Data not available |

| pKa₃ (Phenolic hydroxyl) | 9.5 - 10.7[9] | Data not available |

Table 4: Stability Profile

| Condition | Stability of Curcumin | Stability of this compound |

| Acidic pH (pH < 7) | Relatively stable[10][11] | Data not available |

| Neutral to Alkaline pH (pH ≥ 7) | Unstable, rapid degradation[10][11] | Data not available |

| Temperature | Stable up to 80-85°C; degradation occurs at higher temperatures[12] | Data not available |

| Light | Unstable, degrades upon exposure to sunlight | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative studies. The following sections outline standard methodologies for the analysis of curcumin, which can be adapted for the characterization of its derivatives like this compound.

High-Performance Liquid Chromatography (HPLC) for Curcuminoid Analysis

This protocol is based on established methods for the separation and quantification of curcuminoids.[13][14][15][16]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous component (e.g., water with 1% citric acid or 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile or tetrahydrofuran) in an isocratic or gradient elution. A common isocratic mobile phase is a 60:40 (v/v) mixture of 1 mg/mL citric acid in water and tetrahydrofuran.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 420-425 nm.[14]

-

Sample Preparation:

-

Accurately weigh the sample (e.g., powdered extract).

-

Dissolve the sample in a suitable solvent such as methanol or acetone. Sonication can be used to aid dissolution.

-

Centrifuge the solution to remove any undissolved particulates.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of curcumin standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify and quantify the curcumin peak based on the retention time and peak area of the standard.

-

Determination of Aqueous Solubility

This protocol describes a common method for determining the solubility of a compound in an aqueous medium.[17][18]

-

Materials: The compound of interest (curcumin or this compound), deionized water (or a specific buffer), a constant temperature shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of the compound to a known volume of the aqueous solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

-

Assessment of pH-Dependent Stability

This protocol allows for the evaluation of a compound's stability across a range of pH values.[10][11][19]

-

Materials: The compound of interest, a series of buffers covering the desired pH range (e.g., pH 2 to 8), a constant temperature incubator (e.g., 37°C), and a UV-Vis spectrophotometer or HPLC system.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Dilute an aliquot of the stock solution into each of the different pH buffers to a final desired concentration.

-

Incubate the solutions at a constant temperature.

-

At various time intervals, withdraw samples and measure the absorbance at the λmax of the compound or analyze by HPLC to determine the remaining concentration.

-

Plot the concentration of the compound as a function of time for each pH to determine the degradation kinetics.

-

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key signaling pathways modulated by curcumin and a typical experimental workflow.

References

- 1. Curcumin - CAS-Number 458-37-7 - Order from Chemodex [chemodex.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Curcumin CAS#: 458-37-7 [m.chemicalbook.com]

- 5. mt.com [mt.com]

- 6. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Highly bioavailable curcumin preparation with a co‐grinding and solvent‐free process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solubilisation and Enhanced Oral Absorption of Curcumin Using a Natural Non-Nutritive Sweetener Mogroside V - PMC [pmc.ncbi.nlm.nih.gov]